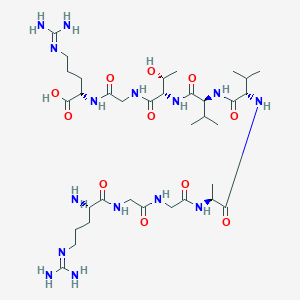

N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Description

This compound is a synthetic peptide featuring a sequence of nine amino acids, flanked by two N⁵-(diaminomethylidene)-L-ornithine residues. Its molecular formula is C₅₀H₇₃N₁₅O₁₁, with an average mass of 1060.228 Da and a monoisotopic mass of 1059.5614 Da . The presence of multiple valine (Val) and threonine (Thr) residues contributes to its hydrophobic and polar characteristics, respectively.

Properties

CAS No. |

651291-92-8 |

|---|---|

Molecular Formula |

C35H65N15O11 |

Molecular Weight |

872.0 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C35H65N15O11/c1-16(2)25(48-28(55)18(5)46-23(53)14-43-22(52)13-44-29(56)20(36)9-7-11-41-34(37)38)31(58)49-26(17(3)4)32(59)50-27(19(6)51)30(57)45-15-24(54)47-21(33(60)61)10-8-12-42-35(39)40/h16-21,25-27,51H,7-15,36H2,1-6H3,(H,43,52)(H,44,56)(H,45,57)(H,46,53)(H,47,54)(H,48,55)(H,49,58)(H,50,59)(H,60,61)(H4,37,38,41)(H4,39,40,42)/t18-,19+,20-,21-,25-,26-,27-/m0/s1 |

InChI Key |

GIGZYRYWSMPCDB-BACAPVEPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Procedure

Resin Preparation : A suitable resin is chosen based on the desired peptide properties.

Amino Acid Coupling : Protected amino acids are coupled to the resin using coupling reagents (e.g., DIC or HATU) to form peptide bonds.

Deprotection Steps : After each coupling, protecting groups are removed to expose the amino group for further coupling.

Cleavage from Resin : Once the peptide chain is complete, it is cleaved from the resin using strong acids (e.g., trifluoroacetic acid).

Purification : The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Characterization : The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

The molecular formula of N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine is C43H64N12O12, with a molecular weight of approximately 872 g/mol. The compound features multiple amino acid residues linked by peptide bonds, with two diaminomethylidene groups enhancing its reactivity.

Types of Chemical Reactions

This compound can undergo various chemical reactions, including:

Peptide Bond Formation : Essential for building the peptide chain.

Oxidation and Reduction Reactions : Commonly involving agents like hydrogen peroxide and dithiothreitol (DTT), respectively.

Biological Interactions

The diaminomethylidene groups play a crucial role in binding to biological targets, influencing activity through interactions with specific enzymes or receptors involved in metabolic pathways.

N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine may serve as a precursor for polyamines critical for cell growth and differentiation. Additionally, studies indicate that ornithine derivatives can enhance immune function and promote wound healing by serving as substrates for arginine synthesis, which plays a role in nitric oxide production and other metabolic pathways.

Comparison with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| L-Methionyl-L-alanylyl-N~5~-(diaminomethylidene)-L-ornithyl | Contains methionine instead of alanine | Variations in hydrophobicity influence interaction profiles |

| L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl | Valine instead of methionine | Changes in hydrophobicity impacting interaction profiles |

| L-Lysyl-L-alanylyl-asparaginyl-N~5~-(diaminomethylidene) | Incorporates lysine and asparagine | Alters charge properties impacting receptor binding |

This table illustrates how variations in amino acid composition can affect the biological activity and interaction profiles of related compounds.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can target disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.

Scientific Research Applications

Structure

The molecular formula of N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine is C33H62N14O10, with a molecular weight of 872.0 g/mol. The presence of two N~5~-(diaminomethylidene)-L-ornithine moieties is particularly noteworthy, as these groups enhance the compound's reactivity and interaction with biological substrates .

Biological Studies

N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine has been studied for its interactions with various enzymes involved in metabolic pathways:

- Enzyme Interactions : Research indicates that this compound may bind to enzymes related to arginine metabolism and polyamine synthesis, potentially influencing their activity .

- Cellular Processes : Its involvement in cellular signaling pathways and gene expression regulation has been explored, highlighting its role in metabolic regulation.

Medicinal Applications

The therapeutic potential of this compound is under investigation for various diseases:

- Drug Development : Preliminary studies suggest that N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine may serve as a candidate for drug development due to its unique structural properties that facilitate interaction with biological targets .

- Therapeutic Mechanisms : The mechanism of action involves modulation of enzyme activity through binding interactions, which could lead to significant biological effects relevant to disease treatment.

Chemical Synthesis

This compound serves as a building block in peptide synthesis:

- Peptide Synthesis : It is utilized in the stepwise assembly of more complex peptides using solid-phase peptide synthesis (SPPS) techniques. The introduction of diaminomethylidene groups is achieved through specific protecting group strategies .

- Industrial Applications : Large-scale production methods are being optimized for high yield and purity, making it suitable for industrial applications in biotechnology and material science.

Case Study 1: Enzyme Binding Affinity

A study investigated the binding affinity of N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine to ornithine decarboxylase, an enzyme involved in polyamine synthesis. The results indicated a significant interaction, suggesting potential regulatory roles in cellular growth processes.

Case Study 2: Therapeutic Potential

Research focusing on the compound's therapeutic applications revealed its efficacy in modulating cellular responses in cancer cell lines. The study demonstrated that the compound could inhibit cell proliferation through specific signaling pathway interference.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Structural and Functional Insights

Backbone Flexibility vs. Rigidity

- In contrast, proline-rich analogs (e.g., the compound in ) exhibit restricted flexibility due to proline’s cyclic structure, favoring stable secondary structures like polyproline helices.

Hydrophobicity and Solubility

- The Val-Val-Thr sequence in the target compound balances hydrophobicity (Val) with polarity (Thr). This contrasts with analogs containing phenylalanine (e.g., ), which are more lipophilic and may exhibit reduced aqueous solubility .

Functional Modifications

- N⁵-(Diaminomethylidene) groups in the target compound and its analogs enhance cation-π interactions and hydrogen bonding, which are critical for receptor binding or enzymatic inhibition .

Computational and Experimental Comparisons

Structural Similarity Metrics

- Tanimoto and Dice similarity scores (based on MACCS or Morgan fingerprints) could quantify structural overlap between the target compound and analogs . For example, the compound in shares the same termini but differs in the central sequence, likely yielding a moderate Tanimoto score (~0.6–0.7).

- Molecular networking via MS/MS fragmentation patterns (cosine scores >0.8) could cluster the target compound with other diamino-methylidene-modified peptides .

Bioactivity Clustering

- Compounds with similar bioactivity profiles (e.g., kinase inhibition or antimicrobial activity) often cluster hierarchically, as seen in studies linking chemical structure to mode of action .

Challenges in Comparative Analysis

- Data Gaps: Limited experimental data (e.g., IC₅₀, logP) for the target compound hinder direct pharmacological comparisons.

- Synthetic Complexity: The target compound’s length and modifications (e.g., diamino-methylidene) pose synthesis challenges compared to shorter analogs like , which can be synthesized via standard Fmoc-based SPPS .

Biological Activity

Chemical Structure

The molecular formula for this compound is . The structure consists of multiple amino acid residues, including ornithine, glycine, alanine, valine, and threonine. The presence of diaminomethylidene groups contributes to its unique properties and potential biological activities.

Structural Representation

| Component | Description |

|---|---|

| Molecular Formula | |

| Key Functional Groups | Diaminomethylidene |

| Amino Acid Composition | Ornithine, Glycine, Alanine, Valine, Threonine |

The biological activity of N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine primarily involves its interaction with various biological pathways. It is hypothesized to modulate signaling pathways related to cell growth and differentiation due to its structural similarity to natural peptides involved in these processes.

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Effects :

- Immunomodulatory Properties :

Comparative Analysis

A comparative analysis with similar compounds can provide insights into its relative efficacy and potential applications:

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying this peptide?

Answer:

The synthesis of this complex peptide typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Sequential coupling of protected amino acids (e.g., L-valine, L-threonine) onto a resin.

- Use of HBTU/HOBt or PyBOP as coupling agents to ensure efficient amide bond formation.

- Deprotection of the N⁵-(diaminomethylidene) groups under mild acidic conditions (e.g., 2% TFA in DCM).

Purification is achieved via reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA). Purity (>95%) is verified by analytical HPLC and mass spectrometry (MS) .

Basic: How is the structural integrity of this peptide characterized in academic research?

Answer:

Structural characterization involves:

- Nuclear Magnetic Resonance (NMR) : 1D and NMR to confirm backbone connectivity and side-chain configurations. 2D experiments (COSY, NOESY) resolve diastereomerism and spatial interactions .

- Circular Dichroism (CD) : To assess secondary structure (e.g., α-helix, β-sheet) in aqueous buffers.

- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF for exact mass verification .

Advanced: What experimental designs are used to investigate its stability under physiological conditions?

Answer:

Stability studies employ:

- Kinetic assays : Incubation in simulated physiological buffers (pH 7.4, 37°C) over 24–72 hours. Degradation is monitored via HPLC and LC-MS to identify cleavage sites .

- Temperature-dependent CD : To study conformational changes under thermal stress (e.g., 25–90°C).

- Protease susceptibility testing : Exposure to trypsin/chymotrypsin to evaluate resistance to enzymatic degradation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this peptide?

Answer:

Contradictions often arise from variations in experimental conditions or target specificity. Mitigation strategies include:

- Dose-response standardization : Use of uniform molar concentrations across studies.

- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with ITC (isothermal titration calorimetry) to measure thermodynamic parameters.

- Theoretical validation : Molecular dynamics (MD) simulations to model peptide-receptor interactions and identify key residues .

Advanced: What isotopic labeling strategies are applicable for tracking its metabolic fate in vivo?

Answer:

- 15N-labeling : Incorporation of -enriched ornithine residues (e.g., L-Ornithine-[5-15N] hydrochloride) during synthesis. This allows tracking via NMR or mass spectrometry in metabolic flux studies .

- Stable isotope tracing : Administer labeled peptides to model organisms, followed by tissue-specific extraction and LC-MS/MS analysis to map catabolic pathways .

Advanced: How can computational modeling optimize its interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., integrins or GPCRs).

- MD simulations : GROMACS or AMBER to simulate peptide dynamics in lipid bilayers or aqueous environments.

- AI-driven optimization : COMSOL Multiphysics integrated with machine learning to predict structural modifications enhancing target affinity .

Basic: What are the best practices for handling and storing this peptide to ensure stability?

Answer:

- Storage : Lyophilized peptide should be stored at -20°C in airtight, light-protected vials. For short-term use (1–2 weeks), dissolve in sterile water or 0.1% acetic acid and store at 4°C .

- Handling : Use gloves and work under inert gas (N₂/Ar) to minimize oxidation. Avoid repeated freeze-thaw cycles .

Advanced: How do researchers address discrepancies between in silico predictions and empirical data for this compound?

Answer:

Discrepancies are addressed via:

- Force field refinement : Adjust parameters in MD simulations to better reflect observed conformational dynamics.

- Experimental validation : Perform alanine scanning mutagenesis to test computational predictions of critical residues.

- Meta-analysis : Cross-reference data across multiple studies to identify systematic biases (e.g., solvent effects in docking studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.